2,3-dimethyl-6-nitro-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethyl-6-nitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-7(2)11-10-5-8(12(13)14)3-4-9(6)10/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZPUGDUSPXQEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC(=C2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20160453 | |
| Record name | Indole, 2,3-dimethyl-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13801-00-8 | |
| Record name | 2,3-Dimethyl-6-nitro-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13801-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indole, 2,3-dimethyl-6-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013801008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethyl-6-nitroindole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88617 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indole, 2,3-dimethyl-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2,3 Dimethyl 6 Nitro 1h Indole and Analogous Nitroindole Derivatives
Classical Approaches to Indole (B1671886) Core Construction for Nitroindoles
Several classical name reactions in organic chemistry provide robust methods for synthesizing the indole core, which can be adapted to produce nitroindoles by using appropriately substituted starting materials.
Discovered by Emil Fischer in 1883, the Fischer indole synthesis is a versatile and widely used method for preparing indoles. byjus.comwikipedia.orgnih.gov The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone. byjus.comnumberanalytics.comyoutube.com
To synthesize 2,3-dimethyl-6-nitro-1H-indole via this method, the logical starting materials would be (4-nitrophenyl)hydrazine and butan-2-one. The reaction proceeds through the formation of the corresponding phenylhydrazone, which, upon treatment with an acid catalyst, undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the final indole product. wikipedia.orgnih.gov The choice of acid catalyst is crucial and can range from Brønsted acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) to Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃). wikipedia.orgnih.gov
The reaction's success can be influenced by the substituents on the phenylhydrazine ring. For instance, studies on the reaction of o,p-nitrophenylhydrazines with 2-methylcyclohexanone (B44802) in refluxing acetic acid have successfully produced nitroindolenines. nih.gov However, the same study noted that reactions with less reactive ketones like isopropyl methyl ketone were not successful under the same conditions, highlighting the importance of substrate and condition optimization. nih.gov
Table 1: Examples of Fischer Indole Synthesis for Nitroindoles
| Phenylhydrazine Reactant | Carbonyl Reactant | Acid Catalyst | Product | Reference |
| (4-Nitrophenyl)hydrazine | Butan-2-one | H₂SO₄ or ZnCl₂ | This compound | nih.gov |
| p-Nitrophenylhydrazine | 2-Methylcyclohexanone | Acetic Acid | Nitroindolenine derivative | nih.gov |
| o-Nitrophenylhydrazine | 2-Methylcyclohexanone | Acetic Acid | Nitroindolenine derivative | nih.gov |
This table is illustrative of the general strategy.
The Reissert indole synthesis offers another classical route to the indole core, particularly well-suited for preparing derivatives with electron-withdrawing groups. wikipedia.orgresearchgate.net The process begins with the condensation of an o-nitrotoluene derivative with diethyl oxalate (B1200264) in the presence of a strong base like potassium ethoxide. wikipedia.orgrsc.org This step forms an ethyl o-nitrophenylpyruvate. wikipedia.org The subsequent key step is a reductive cyclization of this intermediate, traditionally using reagents like zinc dust in acetic acid or iron in acidic conditions, which reduces the nitro group to an amine that spontaneously cyclizes to form an indole-2-carboxylic acid. wikipedia.orgresearchgate.net This acid can then be decarboxylated by heating to yield the final indole. wikipedia.org
For the synthesis of a 6-nitroindole (B147325) derivative, one would start with a dinitrotoluene, where one nitro group is positioned to be reduced and cyclize, while the other remains on the benzene (B151609) ring. For example, starting with 2,4-dinitrotoluene (B133949) and applying the Reissert conditions could theoretically lead to the formation of 6-nitroindole-2-carboxylic acid.
A more general strategy involves the reductive cyclization of various ortho-substituted nitroaromatics. A prominent example is the reductive cyclization of o-nitrostyrenes. chimia.chbhu.ac.in These precursors, which feature a nitro group ortho to a vinyl group, can be cyclized to form indoles under various reducing conditions. chimia.ch For instance, palladium-catalyzed reductive N-heterocyclization is an effective method. rsc.org
Another approach involves the reaction of ortho-nitro-substituted aromatics with compounds that can provide the necessary two-carbon unit for the pyrrole (B145914) ring formation, followed by reduction. For example, the reaction of 2-nitrobenzaldehydes with ethyl diazoacetate can produce 2-(2-nitroaryl)-3-hydroxypropenoic acid esters, which then undergo a reductive-annulation process, often with a palladium catalyst under a hydrogen atmosphere, to form the indole ring. rsc.org
Regioselective Functionalization of the Indole Nucleus
An alternative to building the indole core from scratch is to introduce the desired functional groups onto a pre-existing indole molecule. This approach is highly dependent on the directing effects of the substituents already present on the ring.
The direct nitration of the indole ring is a common method for introducing a nitro group. However, the indole nucleus is highly reactive towards electrophiles and sensitive to strong acids, which can lead to polymerization. bhu.ac.inksu.edu.sa Therefore, nitration is often carried out using milder, non-acidic nitrating agents. bhu.ac.inksu.edu.sa
For an already substituted indole like 2,3-dimethylindole (B146702), the positions available for electrophilic substitution are on the benzene ring (positions 4, 5, 6, and 7). The C-3 position is the most nucleophilic site on an unsubstituted indole, but since it is blocked in 2,3-dimethylindole, the incoming electrophile is directed to the benzene portion of the molecule. bhu.ac.in
Nitration of 2-methylindole (B41428) under strongly acidic conditions (e.g., nitric acid/sulfuric acid) typically yields the 5-nitro derivative. bhu.ac.inbhu.ac.inumn.edu This is because under such conditions, the indole nitrogen or the C-3 carbon gets protonated, deactivating the pyrrole ring and directing the electrophilic attack to the C-5 position, which is para to the ring nitrogen. bhu.ac.inbhu.ac.in It is well-established that the nitration of 2,3-dimethylindole with a mixture of concentrated nitric and sulfuric acids at low temperatures results in the formation of 2,3-dimethyl-5-nitro-1H-indole and this compound. The 6-nitro isomer is often the major product.
Milder nitrating agents have been developed to improve regioselectivity and avoid harsh conditions. Reagents like acetyl nitrate (B79036) (generated in situ) or trifluoroacetyl nitrate can be used for the nitration of N-protected indoles, often favoring substitution at the C-3 position if it is available. nih.govrsc.orgresearchgate.net The regioselectivity can also be solvent and temperature-dependent. nih.gov
Table 2: Regioselectivity in the Nitration of Substituted Indoles
| Indole Substrate | Nitrating Agent | Conditions | Major Product(s) | Reference |
| 2,3-Dimethylindole | Conc. HNO₃ / Conc. H₂SO₄ | Low Temperature | This compound | N/A |
| 2-Methylindole | Conc. HNO₃ / Conc. H₂SO₄ | 0°C | 2-Methyl-5-nitroindole | bhu.ac.inumn.edu |
| N-Protected Indoles | Acetyl Nitrate | Low Temperature | 3-Nitroindole derivative | researchgate.net |
| N-Phenylsulfonylindole | Acetyl Nitrate | > -10°C | 6-Nitroindole derivative | nih.gov |
| N-acetyl indoline | Ferric Nitrate | 40°C in CH₃CN | 5-Nitro-N-acetylindoline | tandfonline.com |
The synthesis of 2,3-dimethyl-1H-indole, the direct precursor for the nitration reaction described above, can be achieved through various methods. The Fischer indole synthesis, as previously mentioned, is a primary route, reacting phenylhydrazine with butan-2-one. byjus.comwikipedia.org
Other methods for introducing alkyl groups exist. For instance, indoles can react with methyl iodide, although this often leads to N-methylation or methylation at the C-3 position (skatole formation) if it is unsubstituted. bhu.ac.in To achieve specific substitution patterns like 2,3-dimethylation, constructing the ring with the substituents already in place via methods like the Fischer, Reissert, or other cyclization strategies is generally more efficient and regioselective.
Chemical Reactivity and Transformation of 2,3 Dimethyl 6 Nitro 1h Indole
Electrophilic Substitution Reactions on the Nitroindole Core
Electrophilic aromatic substitution is a hallmark reaction of indole (B1671886) and its derivatives. The regioselectivity of this reaction on the 2,3-dimethyl-6-nitro-1H-indole core is a complex interplay of the directing effects of the substituents.
The indole nucleus is inherently electron-rich and prone to electrophilic attack. The preferred site of electrophilic substitution in indoles is typically the C3 position of the pyrrole (B145914) ring, as this leads to a more stable cationic intermediate where the aromaticity of the benzene (B151609) ring is preserved. stackexchange.com However, in this compound, the C3 position is blocked by a methyl group.
The substituents on the indole ring exert significant influence on the reactivity and orientation of incoming electrophiles:
2,3-Dimethyl Groups: The methyl groups at the C2 and C3 positions are electron-donating through an inductive effect. They increase the electron density of the indole ring, thereby activating it towards electrophilic attack. With the C3 position occupied, electrophilic attack is directed towards the benzene portion of the molecule.
6-Nitro Group: The nitro group at the C6 position is a strong electron-withdrawing group due to both inductive and resonance effects. This deactivates the benzene ring towards electrophilic substitution. youtube.com In electrophilic aromatic substitution, the nitro group is a meta-director. youtube.comyoutube.com
The interplay of these opposing effects—activation by the dimethyl-pyrrole system and deactivation by the nitro group—governs the regioselectivity of electrophilic substitution. The electron-donating nature of the indole nitrogen directs electrophiles to the C4, C6, and C7 positions. However, the deactivating nitro group at C6 will disfavor substitution at the ortho (C5 and C7) and para (no direct para position) positions relative to it. Therefore, electrophilic attack is most likely to occur at the C4 and C7 positions, which are ortho and para to the activating indole nitrogen, respectively, and meta to the deactivating nitro group.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Influence of Indole Ring (Activating) | Influence of 6-Nitro Group (Deactivating) | Predicted Outcome |
| C4 | Activated (ortho to N) | Meta to NO₂ | Favorable |
| C5 | Activated | Ortho to NO₂ (Deactivated) | Less Favorable |
| C7 | Activated (para to N) | Ortho to NO₂ (Deactivated) | Less Favorable |
Nucleophilic Reactions and Reduction Strategies (General Indole Reactivity)
The presence of the electron-withdrawing nitro group on the benzene ring makes the this compound susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgnih.gov This is a departure from the typical reactivity of the indole core, which is generally not reactive towards nucleophiles. The nitro group stabilizes the negative charge of the Meisenheimer intermediate formed during the SNAr reaction, particularly when the attack occurs at positions ortho or para to the nitro group. libretexts.orgnih.gov
A key transformation of nitroindoles is the reduction of the nitro group to an amino group. This conversion is a critical step in the synthesis of many biologically active compounds.
Common reduction strategies for nitroarenes that can be applied to this compound include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel with hydrogen gas is a highly effective method for reducing nitro groups to amines.
Metal/Acid Reduction: Classic methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid (e.g., HCl) are also widely used.
Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst (e.g., Pd/C) can also effect the reduction.
The resulting 6-amino-2,3-dimethyl-1H-indole is a versatile intermediate that can undergo a variety of further functionalizations, such as diazotization followed by Sandmeyer reactions or acylation to form amides.
Table 2: Common Reduction Methods for the Nitro Group in 6-Nitroindoles
| Reagent/Catalyst | Conditions | Product |
| H₂, Pd/C | Methanol or Ethanol, room temperature | 6-Amino-2,3-dimethyl-1H-indole |
| Sn, HCl | Heat | 6-Amino-2,3-dimethyl-1H-indole |
| Fe, NH₄Cl | Ethanol/Water, reflux | 6-Amino-2,3-dimethyl-1H-indole |
Cascade Transformations and Rearrangements Involving Nitroethylindole Intermediates
While this compound itself is not a nitroethylindole, derivatives bearing a nitroethyl group at a suitable position can undergo interesting cascade transformations and rearrangements. For instance, 3-(2-nitroethyl)-1H-indoles can be converted into 2-(1H-indol-2-yl)acetonitriles. nih.gov This transformation proceeds through a proposed mechanism involving activation of the nitro group, spirocyclization to an iminium species, and subsequent base-assisted ring cleavage to furnish the nitrile product. nih.gov Such rearrangements highlight the synthetic utility of the nitro group in facilitating complex molecular reorganizations.
A plausible synthetic route starting from a derivative of this compound could involve the introduction of a side chain that can be converted to a nitroethyl group, thereby enabling access to these cascade reactions.
Multicomponent Reaction Strategies for the Synthesis of Indole Derivatives
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. While this compound is a relatively complex starting material for MCRs, the principles of MCRs can be applied to the synthesis of highly substituted indole derivatives with similar substitution patterns.
Several classic MCRs for indole synthesis, such as the Fischer, Bischler, Reissert, and Leimgruber–Batcho indole syntheses, can be adapted to produce nitro- and methyl-substituted indoles by using appropriately substituted precursors. rsc.org For example, a Fischer indole synthesis using a (4-nitrophenyl)hydrazine and 2-butanone (B6335102) would lead to a this compound.
Modern MCRs often employ metal catalysis or organocatalysis to achieve high efficiency and selectivity. acs.org These strategies can be envisioned for the synthesis of a library of functionalized this compound derivatives by varying the starting components.
Derivatization and Modification for Structure-Activity Relationship Studies
The this compound scaffold presents multiple opportunities for derivatization to explore structure-activity relationships (SAR) for various biological targets. The indole ring is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. nih.gov
Key sites for modification on the this compound molecule include:
The Nitro Group: As mentioned, the nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted to other functional groups. The electronic and steric properties of the substituent at the 6-position can be systematically varied to probe its effect on biological activity.
The Indole Nitrogen (N1): The N-H proton can be substituted with various alkyl or aryl groups. This can influence the lipophilicity and hydrogen bonding capacity of the molecule.
The Benzene Ring (C4, C5, C7): Introduction of substituents on the benzene ring through electrophilic substitution can modulate the electronic properties and steric profile of the molecule.
The Methyl Groups (C2, C3): While generally less reactive, the methyl groups could potentially be functionalized, for example, through free-radical halogenation followed by nucleophilic substitution.
Table 3: Potential Derivatizations of this compound for SAR Studies
| Position of Modification | Type of Derivatization | Potential Functional Groups | Rationale for Modification |
| C6 | Reduction of NO₂ and subsequent functionalization | -NH₂, -NHCOR, -NHSO₂R, -N₃, -OH | Modulate electronic properties, hydrogen bonding, and polarity. |
| N1 | Alkylation, Acylation | -CH₃, -CH₂Ph, -COR | Alter lipophilicity and metabolic stability. |
| C4, C5, C7 | Electrophilic Substitution | -Br, -Cl, -NO₂, -SO₃H, -COR | Introduce steric bulk and electronic diversity. |
These derivatization strategies, guided by computational modeling and biological screening, can lead to the identification of novel compounds with improved potency and selectivity for various therapeutic targets. nih.govnih.gov
Advanced Spectroscopic Characterization Techniques for Research on 2,3 Dimethyl 6 Nitro 1h Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 2,3-dimethyl-6-nitro-1H-indole. Both ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each atom.
In the ¹H NMR spectrum, distinct signals would correspond to the protons of the indole (B1671886) core and the methyl substituents. The aromatic region would display signals for the protons on the benzene (B151609) ring, with their chemical shifts and coupling patterns being significantly influenced by the electron-withdrawing nitro group at the C6 position. The proton at C7 would likely appear at a lower field (higher ppm) due to the deshielding effect of the adjacent nitro group. The protons at C4 and C5 would also have characteristic shifts. The N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift. The two methyl groups at the C2 and C3 positions would each produce a distinct singlet in the aliphatic region of the spectrum.
The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. nih.gov The carbon atoms attached to the electron-withdrawing nitro group (C6) and the nitrogen atom (C7a and C3a) would be expected to resonate at different fields compared to the parent 2,3-dimethylindole (B146702) molecule. The signals for the two methyl carbons would appear in the upfield region.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| NH | ~11.0-11.5 | broad singlet |
| H-4 | ~7.8-8.0 | doublet |
| H-5 | ~7.2-7.4 | doublet of doublets |
| H-7 | ~8.2-8.4 | doublet |
| 2-CH₃ | ~2.3-2.5 | singlet |
| 3-CH₃ | ~2.2-2.4 | singlet |
Note: These are predicted values based on analogous structures and general NMR principles. Actual values may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) Applications, Including Ionization Enhancement Studies
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized to ascertain its molecular ion peak, which would correspond to its molecular weight. nih.gov
Beyond simple mass determination, recent studies have explored the utility of this compound in enhancing ionization in MS applications, particularly in Matrix-Assisted Laser Desorption/Ionization (MALDI).
In a significant development, this compound (abbreviated as 2,3,6-DMNI) has been identified as a novel and effective matrix for MALDI mass spectrometry. acs.orgacs.org MALDI-MS is a soft ionization technique that allows for the analysis of large and fragile molecules. The choice of matrix is critical for achieving efficient ionization of the analyte.
Research has demonstrated that 2,3,6-DMNI and other synthesized nitroindole (NI) derivatives can function as dual-polarity matrices, capable of producing both positive and negative ions for a wide range of analytes, including lipids, peptides, proteins, and glycans. acs.orgnih.gov This versatility represents a significant advantage over many conventional matrices. When compared to common matrices like 2,5-dihydroxybenzoic acid (DHB), α-cyano-4-hydroxycinnamic acid (CHCA), and sinapinic acid (SA), the nitroindole derivatives showed competitive or superior performance. acs.orgnih.gov
Specifically, 2,3,6-DMNI was found to be the most effective matrix for the imaging of blueberry tissue. acs.orgnsf.gov It provided significant ionization enhancement in the negative ion mode, particularly in the m/z range of 600–900, which is crucial for identifying plant metabolites and lipids. nih.govnsf.gov This highlights its potential to reduce ion suppression and improve detection sensitivity for complex biological mixtures. acs.org
Table 2: Performance Comparison of 2,3,6-DMNI with Common MALDI Matrices
| Matrix | Polarity | Best Application Highlighted | Reference |
| 2,3,6-DMNI | Dual (Positive/Negative) | Blueberry Tissue Imaging (Negative Ion Mode) | acs.orgnih.gov |
| DHB | Positive | General Purpose | acs.org |
| CHCA | Positive | Peptides/Proteins | acs.org |
| SA | Positive | Proteins >10 kDa | acs.org |
| 9-AA | Negative | Oligonucleotides, Lipids | acs.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Comparisons
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π→π* transitions within the aromatic indole ring system and n→π* transitions associated with the nitro group.
The indole ring itself exhibits strong absorption bands in the UV region. nist.gov The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the unsubstituted 2,3-dimethylindole. This is due to the extension of the conjugated π-system and the electron-withdrawing nature of the NO₂ group. The spectrum of a related compound, 2-hydroxy-6-nitro-1-naphthaldehyde, shows a strong absorption band at 340 nm, which shifts to 450 nm upon formation of the corresponding anion, indicating the significant influence of electronic effects on the absorption spectrum. researchgate.net
X-ray Crystallography for Solid-State Structural Determination of Analogous Compounds
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. While the specific crystal structure of this compound is not detailed in the available literature, analysis of analogous nitro-substituted aromatic compounds provides valuable insights into the expected structural features.
For this compound, a crystal structure determination would precisely define the bond lengths, bond angles, and planarity of the indole ring system. It would also reveal the orientation of the nitro group relative to the ring and detail the intermolecular forces, such as potential hydrogen bonding involving the N-H group and oxygen atoms of the nitro group, that govern its solid-state architecture.
Computational and Theoretical Investigations of 2,3 Dimethyl 6 Nitro 1h Indole
Quantum Chemical Calculations for Electronic Structure and Reactivity Insights
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for elucidating the electronic structure and predicting the reactivity of molecules. For substituted indoles, DFT calculations have been successfully employed to determine various electronic properties. rsc.org
The introduction of a nitro group at the C6 position and methyl groups at the C2 and C3 positions of the indole (B1671886) scaffold significantly influences its electronic properties. The nitro group, being a strong electron-withdrawing group, is expected to lower the energy of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity.
Table 1: Calculated Electronic Properties of Substituted Indoles
| Property | Indole | 2,3-dimethyl-1H-indole | 6-nitro-1H-indole | 2,3-dimethyl-6-nitro-1H-indole |
| HOMO Energy (eV) | -5.58 | -5.32 | -6.21 | -5.98 |
| LUMO Energy (eV) | -0.15 | -0.08 | -2.54 | -2.31 |
| HOMO-LUMO Gap (eV) | 5.43 | 5.24 | 3.67 | 3.67 |
| Dipole Moment (Debye) | 2.11 | 2.35 | 5.89 | 6.12 |
Note: The values presented in this table are hypothetical and for illustrative purposes, based on general trends observed in computational studies of substituted indoles.
These calculations can also predict other important electronic parameters such as ionization potential, electron affinity, and electrostatic potential maps, which are crucial for understanding the molecule's behavior in chemical reactions.
Molecular Docking and Simulation Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or a nucleic acid.
While specific docking studies on this compound are not extensively reported, research on other nitroindole derivatives has demonstrated their potential to bind to various biological targets. For instance, 5-nitroindole derivatives have been investigated as binders for the c-Myc G-quadruplex, showing potential anticancer activity. nih.gov Docking studies on indole derivatives have also been performed against targets like the Hepatitis C NS5B polymerase and cyclooxygenase enzymes. derpharmachemica.commdpi.com
A typical molecular docking workflow involves:
Preparation of the receptor: The three-dimensional structure of the biological target is obtained from a repository like the Protein Data Bank.
Preparation of the ligand: The 3D structure of this compound is generated and optimized.
Docking simulation: A docking algorithm is used to explore the conformational space of the ligand within the active site of the receptor, and various binding poses are scored based on their binding energy.
Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-receptor complex over time. nih.gov MD simulations provide insights into the dynamic behavior of the complex and can help in refining the binding affinities calculated from docking. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.
Table 2: Hypothetical Docking Results of this compound with a Kinase Active Site
| Parameter | Value |
| Binding Energy (kcal/mol) | -8.5 |
| Key Interacting Residues | Lys72, Glu91, Leu148 |
| Types of Interactions | Hydrogen bond with Lys72, Pi-cation interaction with Lys72, Hydrophobic interactions with Leu148 |
Note: This table represents a hypothetical scenario to illustrate the type of data obtained from a molecular docking study.
Theoretical Prediction of Reaction Mechanisms and Regioselectivity in Nitration
The synthesis of this compound involves the nitration of 2,3-dimethyl-1H-indole. Understanding the reaction mechanism and the factors governing its regioselectivity is crucial for optimizing the synthesis. Computational chemistry provides valuable tools to study the potential energy surface of the reaction, identify transition states, and calculate activation energies.
The nitration of aromatic compounds is a classic example of an electrophilic aromatic substitution reaction. wikipedia.org The regioselectivity of the nitration of substituted indoles is influenced by the electronic effects of the substituents. The indole nucleus is an electron-rich aromatic system, and electrophilic substitution typically occurs at the C3 position. However, if the C3 position is blocked, as in 2,3-dimethyl-1H-indole, the substitution will be directed to the benzene (B151609) ring portion of the molecule.
Theoretical calculations can be used to model the reaction pathway for the nitration of 2,3-dimethyl-1H-indole. This involves the formation of a sigma complex (also known as a Wheland intermediate) for the substitution at each possible position on the benzene ring (C4, C5, C6, and C7). The relative stability of these sigma complexes can be calculated, and the transition state leading to each intermediate can be located. The position that proceeds through the lowest energy transition state will be the major product.
For 2,3-dimethyl-1H-indole, the methyl groups at C2 and C3 are electron-donating, which activates the indole ring towards electrophilic attack. The directing effect of the pyrrole (B145914) ring fusion and the methyl groups generally favors substitution at the C5 or C6 positions. Computational studies on the nitration of similar aromatic systems can provide a framework for understanding the factors that lead to the preferential formation of the 6-nitro isomer. nih.gov For instance, DFT calculations have been used to correct the textbook mechanism of benzene nitration, highlighting the importance of the generation of the nitronium ion. eurjchem.com
Table 3: Calculated Relative Energies of Sigma Complexes in the Nitration of 2,3-dimethyl-1H-indole
| Position of Nitration | Relative Energy of Sigma Complex (kcal/mol) |
| C4 | +3.2 |
| C5 | +1.5 |
| C6 | 0.0 (most stable) |
| C7 | +4.1 |
Note: These are illustrative values based on general principles of electrophilic aromatic substitution on indole systems.
Computational Analysis of Energetic Properties of Nitroindole Compounds
Nitroaromatic compounds are a well-known class of energetic materials. Computational methods are frequently used to predict the energetic properties of new compounds, such as their heat of formation, density, detonation velocity, and detonation pressure. These predictions can help in the design of new energetic materials with desired properties. nih.gov
For this compound, computational analysis can provide an estimation of its energetic characteristics. The heat of formation is a key thermodynamic property that can be calculated using various theoretical methods, including isodesmic reactions. nih.gov The density of the compound in its solid state can be predicted using methods that consider crystal packing.
Once the heat of formation and density are known, empirical equations, such as the Kamlet-Jacobs equations, can be used to estimate the detonation properties. nih.gov Furthermore, the stability of the compound can be assessed by calculating the bond dissociation energies (BDE) of the weakest bonds, which are typically the C-NO2 or N-NO2 bonds. The HOMO-LUMO energy gap also serves as an indicator of the molecule's stability. nih.gov
Table 4: Predicted Energetic Properties of this compound
| Property | Predicted Value |
| Heat of Formation (gas, kJ/mol) | +85 |
| Crystal Density (g/cm³) | 1.45 |
| Detonation Velocity (km/s) | 6.8 |
| Detonation Pressure (GPa) | 18.5 |
| C-NO₂ Bond Dissociation Energy (kcal/mol) | 65 |
Note: The values in this table are hypothetical and are intended to be representative of what a computational analysis might yield for a mononitro aromatic compound.
Research Applications and Emerging Uses of 2,3 Dimethyl 6 Nitro 1h Indole
Application as a Matrix in Mass Spectrometry and Imaging
In the field of analytical chemistry, 2,3-dimethyl-6-nitro-1H-indole, also referred to as 2,3,6-DMNI, has been identified as a novel and effective matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. acs.orgnih.gov MALDI is a soft ionization technique used to analyze large molecules like proteins, lipids, and glycans. The choice of matrix is crucial for successful analysis, as it absorbs the laser energy and facilitates the ionization of the analyte molecules. researchgate.net 2,3,6-DMNI is one of several nitro indole (B1671886) (NI) derivatives synthesized and studied for its superior performance compared to common matrices. acs.orgnih.gov
A significant advantage of using this compound and other nitro indole derivatives as MALDI matrices is their ability to produce both positive and negative ions. acs.orgnih.gov This dual-polarity capability is highly beneficial for the analysis of complex mixtures, which may contain a wide variety of compounds that ionize preferentially in different modes. acs.org Research has shown that nitro indole matrices can effectively analyze lipids, peptides, proteins, and glycans in both positive and negative ion modes. acs.orgnih.gov This versatility reduces ion suppression effects and enhances detection sensitivity when analyzing intricate biological or environmental samples. acs.org
| Matrix | Abbreviation | Key Feature/Best Application | Ion Polarity |
|---|---|---|---|
| This compound | 2,3,6-DMNI | Blueberry tissue imaging acs.orgnih.gov | Dual (Positive and Negative) acs.orgnih.gov |
| 3-methyl-4-nitro-1H-indole | 3,4-MNI | Best overall performance for complex mixtures acs.orgnih.gov | Dual (Positive and Negative) acs.orgnih.gov |
| 2,5-dihydroxybenzoic acid | DHB | Commonly used standard matrix acs.orgnih.gov | Primarily Positive |
| α-cyano-4-hydroxycinnamic acid | CHCA | Commonly used standard matrix acs.orgnih.gov | Primarily Positive |
| Sinapinic acid | SA | Commonly used standard matrix acs.orgnih.gov | Primarily Positive |
Mass Spectrometry Imaging (MSI) is a powerful technique that maps the spatial distribution of molecules within a biological sample. This compound has demonstrated exceptional utility as a matrix specifically for MALDI imaging of plant tissues. acs.orgnih.gov In a comparative study, 2,3,6-DMNI was found to be the best-performing matrix for imaging blueberry tissue. acs.orgnih.gov It provided a notable ionization enhancement for the identification of plant metabolites and lipids, particularly in the negative ion mode within the m/z 600–900 region. acs.orgnih.gov This specialized capability underscores the importance of matrix selection for achieving high-quality and sensitive results in MALDI-MSI experiments. researchgate.net
Development as Herbicidal Agents and Plant Growth Inhibitors
The indole ring is a core component of indole-3-acetic acid (IAA), a natural auxin that functions as a primary plant growth regulator. made-in-china.compomais.com Consequently, many synthetic indole derivatives have been investigated for their potential to influence plant growth. While numerous studies focus on designing picolinic acid derivatives and other heterocyclic compounds as herbicides, direct research into the herbicidal or plant growth inhibitory properties of this compound is not prominently featured in available literature. nih.govmdpi.comnih.gov However, the broader class of indole-containing compounds and nitroaromatic structures are known to exhibit biological activity, suggesting a potential avenue for future investigation. nih.gov The development of novel herbicides often involves modifying existing chemical scaffolds to enhance efficacy and selectivity, and the unique substitution pattern of this compound could be explored in this context. nih.govmdpi.com
Role in the Synthesis of Biologically Active Scaffolds and Natural Product Analogs
The indole ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals with a wide range of biological activities. rsc.orgnih.govnih.gov Compounds featuring this scaffold are investigated as anticancer, antimicrobial, and antiviral agents. nih.govnih.gov
This compound serves as a valuable synthetic intermediate for creating more complex, biologically active molecules. mdpi.com The nitro group is a particularly versatile functional group in organic synthesis. It can be readily reduced to an amino group, which then provides a chemical handle for a variety of subsequent reactions, allowing for the construction of diverse molecular architectures. nih.gov This transformation is a critical step in building more complex heterocyclic systems or attaching other functional moieties to the indole scaffold. The presence of the methyl groups at the C2 and C3 positions also influences the reactivity and properties of the molecule, offering a specific building block for chemists to design novel compounds and analogs of natural products. acs.orgresearchgate.net By leveraging the established indole core and the reactive nitro group, this compound holds potential as a starting material for the synthesis of new therapeutic agents and other functional organic materials. nih.govmdpi.com
Future Directions and Research Gaps for 2,3 Dimethyl 6 Nitro 1h Indole
Exploration of Novel and Sustainable Synthetic Pathways
Current synthetic routes to nitroindoles often involve traditional methods that can be inefficient or environmentally hazardous, such as the use of strong acids like nitric acid. nih.govrsc.org A primary area for future research is the development of novel and sustainable synthetic methodologies. Green chemistry approaches offer significant advantages, including higher yields, shorter reaction times, and the use of environmentally benign reagents. researchgate.net
Future research should prioritize:
Catalytic Systems: Investigating metal-catalyzed (e.g., copper, palladium) or organocatalyzed reactions for the regioselective nitration and functionalization of the indole (B1671886) core could provide more efficient and controlled synthetic pathways. bioengineer.orgresearchgate.net
Alternative Energy Sources: The use of microwave or ultrasound irradiation can often accelerate reaction rates and improve yields, offering a greener alternative to conventional heating. researchgate.net
Solvent-Free and Aqueous Conditions: Exploring reactions in water or under solvent-free conditions minimizes the reliance on volatile organic compounds, aligning with green chemistry principles. google.comresearchgate.net
| Synthetic Approach | Key Advantages | Research Focus |
|---|---|---|
| Mechanochemistry | Solvent-free, reduced waste, potential for novel reactivity. rsc.org | Adapting Fischer indolisation and other core syntheses to ball-milling techniques. |
| Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters. | Developing continuous-flow nitration and derivatization processes. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Identifying or engineering enzymes for the synthesis of the indole core or its specific functionalization. |
In-depth Mechanistic Studies of Biological Activities and Target Interactions
The nitro group is a significant functional group known to be a pharmacophore in some contexts and can influence a molecule's biological activity through various mechanisms, including redox reactions within cells. mdpi.com While preliminary studies on similar nitroindoles suggest potential anticancer activities, a detailed understanding of how 2,3-dimethyl-6-nitro-1H-indole interacts with biological systems is lacking. nih.gov
Future investigations should focus on:
Target Identification: Employing techniques like affinity chromatography and proteomics to identify the specific cellular proteins or enzymes that bind to the compound.
Binding Affinity and Kinetics: Using biophysical methods such as Surface Plasmon Resonance (SPR) to quantify the interaction between the compound and its identified targets.
Structural Biology: Determining the 3D structure of the compound bound to its biological target via X-ray crystallography or cryo-EM to visualize the precise binding mode and key interactions.
Cellular Pathway Analysis: Investigating the downstream effects of the compound on cellular signaling pathways to understand its functional consequences.
Advanced Computational Modeling for Predictive Design and Drug Discovery
Computational chemistry provides powerful tools to accelerate the drug discovery process by predicting the properties of novel compounds before their synthesis. indexcopernicus.comijmps.org For this compound, computational modeling can guide the rational design of derivatives with enhanced activity and improved pharmacokinetic profiles.
Key computational approaches to be explored include:
Molecular Docking: Simulating the binding of the compound and its virtual derivatives into the active sites of known biological targets to predict binding affinity and orientation. ijirt.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of indole derivatives with their biological activity, enabling the prediction of potency for new designs. ijmps.org
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound-target complex over time to assess the stability of the interaction. nih.gov
ADMET Prediction: Using in silico tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs, helping to prioritize compounds with favorable drug-like characteristics. indexcopernicus.com
| Computational Method | Application in Drug Discovery |
|---|---|
| Pharmacophore Modeling | Identifying essential structural features for biological activity to guide virtual screening. ijmps.org |
| Density Functional Theory (DFT) | Understanding the electronic properties and reactivity of the molecule. nih.gov |
| Virtual Screening | Screening large libraries of virtual compounds against a biological target to identify potential hits. ijmps.org |
Investigation of Emerging Applications in Niche Scientific Disciplines
The utility of functionalized indoles is not limited to medicine. The unique electronic and structural properties of this compound could be harnessed in other scientific fields.
Potential emerging applications include:
Materials Science: Investigating the compound as a building block for organic electronic materials, such as semiconductors or components in organic light-emitting diodes (OLEDs), where the electron-withdrawing nitro group can tune electronic properties.
Chemical Probes: Developing fluorescent probes for detecting specific analytes or imaging biological processes, leveraging the indole core which is a known fluorophore.
Agrochemicals: Exploring the potential of its derivatives as novel herbicides, fungicides, or pesticides, as indole scaffolds are present in some agrochemical compounds. mdpi.com
Development of Green Chemistry Approaches for Synthesis and Derivatization
Building upon the exploration of novel synthetic pathways, a dedicated focus on green chemistry principles for both the initial synthesis and subsequent derivatization is essential. The goal is to create a library of related compounds in an environmentally responsible manner.
Future research should emphasize:
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.
Use of Renewable Feedstocks: Investigating starting materials derived from renewable biological sources.
Catalyst Recovery and Reuse: Employing heterogeneous catalysts that can be easily separated from the reaction mixture and reused, reducing waste and cost.
Biodegradability by Design: Considering the environmental fate of new derivatives and designing them to be biodegradable where appropriate.
By systematically addressing these research gaps, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicine, materials science, and beyond.
Q & A
Q. What are the optimal synthetic routes for preparing 2,3-dimethyl-6-nitro-1H-indole, and how can reaction yields be improved?
Methodological Answer: The synthesis of nitro-substituted indoles like this compound typically involves electrophilic nitration or multi-step functionalization. A robust approach includes:
- Step 1: Start with a pre-functionalized indole scaffold (e.g., 2,3-dimethyl-1H-indole).
- Step 2: Perform nitration at the 6-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
- Step 3: Purify via column chromatography (e.g., 70:30 ethyl acetate/hexane) .
Key Parameters for Yield Optimization:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes byproducts |
| Solvent | Dichloromethane | Enhances solubility |
| Catalyst | CuI (for coupling) | Accelerates reaction |
| Purification | Gradient chromatography | Improves purity |
Reference Workflow: Similar protocols for 5-fluoro-indole derivatives achieved 42% yield via CuI-catalyzed azide-alkyne cycloaddition .
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Assign peaks based on substituent effects. Nitro groups deshield adjacent protons (e.g., H-5 and H-7 in 6-nitroindoles) .
- X-ray Crystallography: Use SHELX-2018 for structure refinement. Key steps:
- Mass Spectrometry: High-resolution MS (e.g., FAB-HRMS) confirms molecular ion peaks with <2 ppm error .
Validation Tip: Cross-validate NMR data with computational predictions (e.g., DFT calculations) to resolve ambiguities .
Q. What safety protocols are critical when handling nitro-substituted indoles?
Methodological Answer:
- PPE Requirements: Nitro compounds are potential mutagens. Use nitrile gloves, lab coats, and sealed goggles .
- Waste Management: Neutralize acidic byproducts with NaHCO₃ before disposal. Store hazardous waste in labeled containers for professional treatment .
- Emergency Measures: For skin contact, rinse with 10% ethanol/water solution to solubilize nitro residues before soap/water .
Advanced Research Questions
Q. How can contradictions between spectroscopic and crystallographic data be resolved?
Methodological Answer:
- Step 1: Re-examine NMR assignments using 2D techniques (COSY, HSQC) to confirm proton-carbon correlations .
- Step 2: In SHELXL, refine disorder models with PART/SUMP constraints. For example, partial occupancy of nitro group conformers may explain discrepancies .
- Step 3: Validate via DFT-based NMR chemical shift calculations (e.g., using Gaussian 16) .
Case Study: A 6-nitroindole derivative showed conflicting NOESY and X-ray data due to dynamic disorder, resolved via TWIN refinement in SHELXL .
Q. What strategies are effective for designing bioactive derivatives of this compound?
Methodological Answer:
- Functionalization Sites: Target the 1H-position for alkylation (e.g., ethylation via nucleophilic substitution) or the nitro group for reduction to amine .
- Catalytic Methods: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at the 4-position .
- Biological Screening: Prioritize derivatives with logP <3 (calculated via ChemDraw) to enhance blood-brain barrier penetration .
Example Pathway:
Reduce nitro to amine using H₂/Pd-C.
Acetylate the amine to improve solubility.
Test for antimicrobial activity via microdilution assays .
Q. How can computational modeling aid in understanding the electronic properties of this compound?
Methodological Answer:
- DFT Calculations: Optimize geometry at B3LYP/6-311+G(d,p) level to predict absorption spectra (λmax ~350 nm for nitroindoles) .
- Molecular Dynamics (MD): Simulate solvation effects in DMSO to correlate with experimental NMR shifts .
- Docking Studies: Use AutoDock Vina to model interactions with cytochrome P450 enzymes, guiding toxicity assessments .
Q. What methodologies ensure rigorous validation of analytical data for novel indole derivatives?
Methodological Answer:
- Triangulation Approach: Combine NMR, MS, and X-ray data with computational predictions .
- Reproducibility Checks: Replicate synthesis in triplicate, reporting mean yields ± SD.
- Reference Standards: Compare melting points and HPLC retention times with commercially available analogs (e.g., 6-methylindole derivatives) .
Case Study: A 6-methoxyindole study achieved 95% data consistency by validating HRMS ([M+H]⁺) with isotopic pattern analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
